Propan-2-yl (5-bromopyridin-2-yl)carbamate
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Overview
Description
Propan-2-yl (5-bromopyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromopyridine moiety attached to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (5-bromopyridin-2-yl)carbamate typically involves the reaction of 5-bromopyridine-2-yl isocyanate with isopropanol. This reaction proceeds under mild conditions and does not require a catalyst. The reaction can be represented as follows:
5-Bromopyridine-2-yl isocyanate+Isopropanol→Propan-2-yl (5-bromopyridin-2-yl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and products, minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (5-bromopyridin-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles.
Oxidation Reactions: The carbamate group can undergo oxidation to form corresponding carbamoyl derivatives.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include carbamoyl derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
Propan-2-yl (5-bromopyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl (5-bromopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-2-yl)propan-2-ol
- 5-Bromopyridin-2-ol
- 5-Bromopyridine
Uniqueness
Propan-2-yl (5-bromopyridin-2-yl)carbamate is unique due to the presence of both a bromopyridine moiety and a carbamate group This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications
Properties
CAS No. |
61546-64-3 |
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Molecular Formula |
C9H11BrN2O2 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
propan-2-yl N-(5-bromopyridin-2-yl)carbamate |
InChI |
InChI=1S/C9H11BrN2O2/c1-6(2)14-9(13)12-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,12,13) |
InChI Key |
AZSLFUGIJPUVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=NC=C(C=C1)Br |
Origin of Product |
United States |
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